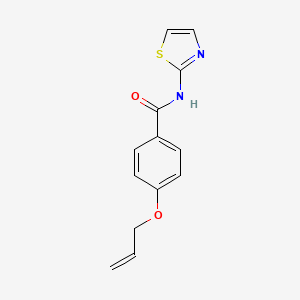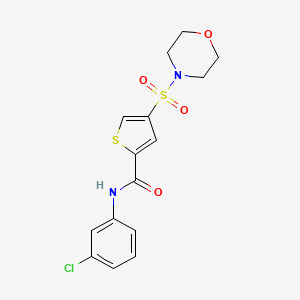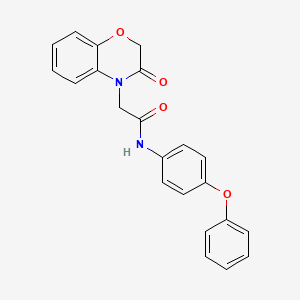![molecular formula C17H17NO3 B4403908 4-{[(2-methylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4403908.png)
4-{[(2-methylphenyl)amino]carbonyl}phenyl propionate
Übersicht
Beschreibung
4-{[(2-methylphenyl)amino]carbonyl}phenyl propionate, also known as MPP propionate, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various domains. This compound is a derivative of propionic acid and is synthesized through a multi-step process involving various reagents and catalysts.
Wirkmechanismus
4-{[(2-methylphenyl)amino]carbonyl}phenyl propionate propionate exerts its anti-inflammatory and analgesic effects through various mechanisms. It inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 by blocking the activation of NF-κB. This compound propionate also inhibits the activity of COX-2, an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. This compound propionate has also been shown to inhibit the activity of MAPKs, which are involved in the signaling pathways that lead to the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound propionate has been shown to have significant biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This compound propionate has also been shown to reduce the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. This compound propionate has been studied for its potential use in the treatment of various inflammatory disorders such as rheumatoid arthritis, osteoarthritis, and asthma.
Vorteile Und Einschränkungen Für Laborexperimente
4-{[(2-methylphenyl)amino]carbonyl}phenyl propionate propionate has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. This compound propionate has been extensively studied for its anti-inflammatory and analgesic properties, making it a valuable tool for researchers studying the inflammatory response. However, there are also limitations to the use of this compound propionate in lab experiments. It is a relatively new compound and its long-term effects are not yet fully understood. Additionally, this compound propionate may have different effects in different cell types and under different experimental conditions.
Zukünftige Richtungen
There are several future directions for research on 4-{[(2-methylphenyl)amino]carbonyl}phenyl propionate propionate. One area of research is the development of new synthetic methods for this compound propionate that are more efficient and environmentally friendly. Another area of research is the investigation of the potential use of this compound propionate in the treatment of other inflammatory disorders such as multiple sclerosis and inflammatory bowel disease. Additionally, research could be conducted to investigate the potential use of this compound propionate in combination with other anti-inflammatory drugs to enhance its efficacy. Finally, studies could be conducted to investigate the long-term effects of this compound propionate on cellular function and to determine its safety for use in humans.
Wissenschaftliche Forschungsanwendungen
4-{[(2-methylphenyl)amino]carbonyl}phenyl propionate propionate has gained significant attention in the field of scientific research due to its potential applications in various domains. It has been extensively studied for its anti-inflammatory and analgesic properties. This compound propionate has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It has also been shown to reduce the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. This compound propionate has been studied for its potential use in the treatment of various inflammatory disorders such as rheumatoid arthritis, osteoarthritis, and asthma.
Eigenschaften
IUPAC Name |
[4-[(2-methylphenyl)carbamoyl]phenyl] propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-3-16(19)21-14-10-8-13(9-11-14)17(20)18-15-7-5-4-6-12(15)2/h4-11H,3H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPVJSOMGVWVBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{2-[2-(3-methyl-1-piperidinyl)ethoxy]phenyl}ethanone hydrochloride](/img/structure/B4403825.png)

![N-[2-(4-acetyl-1-piperazinyl)phenyl]pentanamide](/img/structure/B4403836.png)
![N-(4-ethoxyphenyl)-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4403850.png)

![N-[3-(acetylamino)phenyl]-2-(2-naphthyl)acetamide](/img/structure/B4403859.png)

![2-{[1-chloro-4-(4-morpholinyl)-2-naphthyl]oxy}-N-cyclopropylacetamide](/img/structure/B4403871.png)

![N-{[(5-iodo-6-methyl-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide](/img/structure/B4403902.png)
![2-[(5-chloro-2-methoxybenzyl)amino]-1-butanol hydrochloride](/img/structure/B4403903.png)

![4-{[(6-methyl-2-pyridinyl)amino]carbonyl}phenyl propionate](/img/structure/B4403925.png)
![N-(4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)ethanesulfonamide](/img/structure/B4403929.png)